molecular formula C12H15NO3 B14069920 2-Butyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione CAS No. 32620-88-5

2-Butyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No.: B14069920
CAS No.: 32620-88-5
M. Wt: 221.25 g/mol
InChI Key: LJWFVGRNDAJTKW-UHFFFAOYSA-N
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Description

4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-butyl-3a,4,7,7a-tetrahydro- is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features an epoxy group, an isoindole core, and a butyl substituent, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-butyl-3a,4,7,7a-tetrahydro- typically involves multi-step organic reactions. One possible route includes the cyclization of a suitable precursor, followed by the introduction of the epoxy group through an epoxidation reaction. The reaction conditions may involve the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the epoxy group, leading to the formation of diols or other oxidized derivatives.

    Reduction: Reduction reactions can target the isoindole core or the epoxy group, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxy group may yield diols, while reduction of the isoindole core may produce tetrahydroisoindole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound can be investigated for their therapeutic potential. The presence of the epoxy group and isoindole core may contribute to interactions with biological targets, leading to the development of novel pharmaceuticals.

Industry

In materials science, the compound can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials. Its unique chemical structure can impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-butyl-3a,4,7,7a-tetrahydro- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The epoxy group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The isoindole core may engage in π-π interactions or hydrogen bonding with biological macromolecules, influencing their behavior.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Epoxy-1H-isoindole-1,3(2H)-dione derivatives with different substituents
  • Isoindole-based compounds with varying degrees of saturation
  • Epoxy-containing heterocycles with different core structures

Uniqueness

The uniqueness of 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-butyl-3a,4,7,7a-tetrahydro- lies in its combination of an epoxy group and an isoindole core, which imparts distinct chemical reactivity and potential biological activity. The presence of the butyl substituent further differentiates it from other similar compounds, potentially affecting its solubility, stability, and interactions with other molecules.

Properties

CAS No.

32620-88-5

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

2-butyl-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C12H15NO3/c1-2-3-6-13-11(14)9-7-4-5-8(16-7)10(9)12(13)15/h4-5,7-10H,2-3,6H2,1H3

InChI Key

LJWFVGRNDAJTKW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2C3C=CC(C2C1=O)O3

Origin of Product

United States

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